molecular formula C23H27NO6 B273489 3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one

3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one

Cat. No.: B273489
M. Wt: 413.5 g/mol
InChI Key: AKAPCQRQGHJPED-UHFFFAOYSA-N
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Description

3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one (CAS: 7600-00-2; molecular formula: C₂₃H₂₈O₄; molecular weight: 368.47 g/mol) is a bis-cyclohexenone derivative featuring a central methylene bridge linking two 3-hydroxy-5,5-dimethylcyclohexenone moieties, with a 4-nitrophenyl substituent (Figure 1). This compound is synthesized via a condensation reaction between 4-nitrobenzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) in the presence of SmCl₃ catalyst, achieving a high yield of 91% under mild aqueous conditions . Its structure is confirmed by ¹H NMR, displaying characteristic signals at δ 1.04–1.16 ppm (12H, methyl groups), δ 5.57 ppm (1H, methine bridge), and δ 11.87 ppm (1H, hydroxyl proton) .

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(8-6-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3

InChI Key

AKAPCQRQGHJPED-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Biological Activity

3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H32O6C_{25}H_{32}O_6 and a molar mass of approximately 428.5 g/mol. Its structure is characterized by multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H32O6C_{25}H_{32}O_6
Molar Mass428.5 g/mol
InChIInChI=1S/C25H32O6/...
InChIKeyOMMOUKYGZUMZAN-UHFFFAOYSA-N

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. A study demonstrated that certain modifications to the compound led to enhanced inhibition of cell proliferation in human colorectal carcinoma cells (HCT116) and cervical cancer cells (HeLa), with IC50 values ranging from 0.69 μM to 11 μM, significantly lower than the standard drug doxorubicin (IC50 = 2.29 μM) .

Apoptotic Induction

The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The mechanism involves the disruption of mitochondrial membrane potential and the release of cytochrome c, leading to caspase activation and subsequent cell death .

Molecular Docking Studies

Molecular docking studies have revealed that 3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one interacts favorably with various biological targets, including enzymes involved in cancer progression. These interactions suggest potential pathways for therapeutic development .

Study 1: Anticancer Activity

In a detailed investigation, researchers synthesized several derivatives of the compound and evaluated their anticancer properties. Among the synthesized compounds, some exhibited potent inhibition against HCT116 cells with an IC50 value as low as 0.69 μM. The study concluded that structural modifications could enhance the biological efficacy of these compounds .

Study 2: Mechanistic Insights

A separate study focused on understanding the mechanistic pathways through which this compound induces apoptosis in cancer cells. The findings indicated that the compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H28O4C_{23}H_{28}O_{4} and a molecular weight of 368.5 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological activity. The presence of hydroxyl groups allows for hydrogen bonding, which is crucial for its biological interactions and stability in various environments .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of similar compounds exhibit selective inhibition of cancer cell proliferation. For instance, modifications to the structure have led to compounds that selectively target colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The mechanism involves interference with specific signaling pathways, such as HSP90 and TRAP1, which are critical in cancer cell survival .

HDAC Inhibition

The compound's structural analogs have been investigated for their ability to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. These inhibitors may play a significant role in cancer treatment by promoting apoptosis in malignant cells while sparing normal cells . The synthesis of various derivatives has shown promising results in enhancing HDAC inhibition potency.

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis due to its unique structural features. It can undergo various reactions, including Knoevenagel condensation and Michael addition, to form more complex molecules . This property is particularly valuable in the synthesis of heterocyclic compounds and natural products.

Supramolecular Chemistry

The ability of this compound to form hydrogen bonds allows it to participate in supramolecular chemistry applications. The formation of supramolecular assemblies can lead to new materials with tailored properties for use in sensors and drug delivery systems .

Dyes and Pigments

Analogous compounds have been utilized as dyes due to their vibrant colors and stability. Their application extends to laser technologies where specific optical properties are required . The structural characteristics of 3-Hydroxy-2-((2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl){4-nitrophenyl}methyl)-5,5-dimethyl-2-cyclohexen-1-one suggest potential utility in this field.

Case Studies

StudyFocusFindings
Anticancer ActivityIdentified selective inhibition on colon cancer cells with specific IC50 values indicating high potency.
Organic SynthesisDemonstrated the utility of the compound as a precursor for synthesizing complex heterocycles through established organic reactions.
Supramolecular ApplicationsExplored intermolecular interactions leading to novel supramolecular structures beneficial for material applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties References
Target Compound (3d) 4-nitrophenyl C₂₃H₂₈O₄ 368.47 194–196 High-yield synthesis (91%), NMR-confirmed structure
3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohex-2-en-1-one 3-nitrophenyl C₂₃H₂₈O₄ 368.47 Crystal structure (monoclinic P2₁/c) with intramolecular hydrogen bonds
2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-fluorophenyl C₂₃H₂₇FO₄ 386.50 Halogen substituent (F), ≥95% purity
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-methylthiophen-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione 3-methylthiophenyl C₂₂H₂₈O₄S 388.52 Heterocyclic (thienyl) substituent, sulfur-containing
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one Phenyl C₁₄H₁₆O 200.28 Simplified analog lacking bis-cyclohexenone structure

Substituent Effects on Reactivity and Stability

  • Nitro Group Position : The target compound’s para-nitro group (electron-withdrawing) contrasts with the meta-nitro analog . Para-substitution enhances symmetry and may influence intermolecular interactions in crystal packing.

Spectral and Physical Data

  • The target compound’s ¹H NMR spectrum resolves methyl groups (δ 1.04–1.16 ppm) and aromatic protons (δ 7.03–7.51 ppm) .
  • The fluorophenyl analog (C₂₃H₂₇FO₄) has a higher molecular weight (386.50 g/mol) due to fluorine incorporation .

Research Implications

The target compound’s high synthetic efficiency and structural versatility make it a valuable scaffold for developing pharmaceuticals or functional materials. Substituent modifications (e.g., nitro, fluoro, thienyl) enable fine-tuning of electronic properties, solubility, and intermolecular interactions.

Preparation Methods

Aqueous Phase Condensation with Sodium Sulfate

Procedure :

  • Reactants : 5,5-dimethylcyclohexane-1,3-dione (2 mmol), 4-nitrobenzaldehyde (1 mmol), sodium sulfate (catalyst).

  • Conditions : Stirred in water at room temperature for 4–6 hours.

  • Yield : ~89% (without microwave).

Advantages :

  • Environmentally friendly solvent (water).

  • High yield due to catalyst’s role in deprotonation and stabilization.

Microwave-Assisted Synthesis

Procedure :

  • Reactants : Same as above.

  • Conditions : Irradiated under microwave (120°C, 15–20 minutes).

  • Yield : ~93%.

Advantages :

  • Reduced reaction time.

  • Improved yield due to rapid heating and homogeneous mixing.

Sodium Bicarbonate-Catalyzed Reaction

Procedure :

  • Reactants : 5,5-dimethylcyclohexane-1,3-dione (2 mmol), 4-nitrobenzaldehyde (1 mmol), sodium bicarbonate (1 mmol).

  • Conditions : Stirred in water at room temperature for 6–8 hours.

  • Yield : ~85%.

Role of Catalyst :

  • Bicarbonate acts as a weak base, facilitating enolate formation and nucleophilic attack on the aldehyde.

Alternative Catalysts

Other catalysts tested include magnesium sulfate , sodium chloride , and polyethylene glycol (PEG) . Yields vary slightly but remain high (85–90%).

Critical Analysis of Methods

Catalyst Conditions Yield Time Reference
Sodium sulfateRoom temperature, aqueous89%4–6 hrs
Microwave + Sodium sulfate120°C, aqueous93%15–20 min
Sodium bicarbonateRoom temperature, aqueous85%6–8 hrs
Magnesium sulfateRoom temperature, aqueous88%5–7 hrs

Key Observations :

  • Microwave assistance consistently yields higher products due to rapid thermal activation.

  • Sodium sulfate outperforms other catalysts in yield and ease of separation.

Structural Confirmation

Spectroscopic data from related compounds confirm the structure:

  • ¹H NMR :

    • δ 1.06 (s, 6H, 2 × CH₃), 1.58 (s, 6H, 2 × CH₃), 2.30–2.50 (m, 8H, 4 × CH₂), 5.48 (s, 1H, CH).

  • IR : Strong absorption at 1680–1720 cm⁻¹ (C=O) and 1520–1350 cm⁻¹ (NO₂).

Challenges and Optimization

  • Byproduct Formation : Competing side reactions (e.g., dimerization) occur without catalysts.

  • Purification : Recrystallization from ethanol ensures >95% purity.

  • Scalability : Aqueous methods are scalable but require large volumes for industrial use.

Comparative Analysis of Precursor Syntheses

Precursor : 4,4-Dimethyl-2-cyclohexen-1-one (intermediate).
Method :

  • Reactants : Acrolein, sodium hydrogen carbonate, pyrrolidine.

  • Conditions : Stirred under nitrogen, followed by distillation.

  • Yield : ~75% (purity >90%).

Role in Target Synthesis :
This precursor’s α,β-unsaturated ketone participates in the condensation with 4-nitrobenzaldehyde .

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